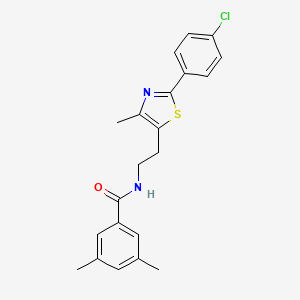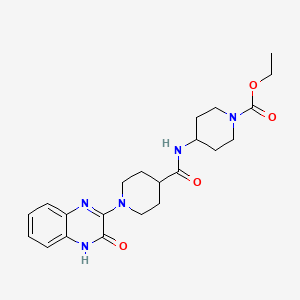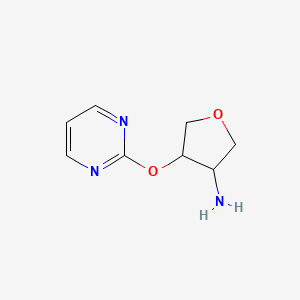
(7S)-7-Méthyl-5,6,7,8-tétrahydroptéridine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is a chemical compound that belongs to the class of tetrahydropteridines. These compounds are known for their role in various biological processes, including the synthesis of neurotransmitters and the metabolism of amino acids. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Applications De Recherche Scientifique
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in the metabolism of amino acids and neurotransmitter synthesis.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Used in the production of dyes and pigments due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 7-methylpteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves continuous flow reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are precisely controlled. The final product is then purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pteridine derivatives.
Reduction: It can be reduced further to form dihydropteridine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted tetrahydropteridines depending on the reagents used.
Mécanisme D'action
The mechanism of action of (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride involves its interaction with various enzymes and receptors in biological systems. It acts as a cofactor for enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin. The compound binds to the active site of these enzymes, facilitating the conversion of precursor molecules into active neurotransmitters. This interaction is crucial for maintaining proper neurological function and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobiopterin: Another tetrahydropteridine compound with similar biological functions.
Dihydropteridine: A reduced form of pteridine with similar chemical properties.
Pteridine: The parent compound from which tetrahydropteridines are derived.
Uniqueness
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 7th position. This structural feature enhances its binding affinity to certain enzymes and receptors, making it more effective in its biological roles compared to other similar compounds.
Propriétés
IUPAC Name |
(7S)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTFYQWNROYGCA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CN=CN=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC2=CN=CN=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)





![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)






